molecular formula C6H6B2N2O4S B3177133 Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid CAS No. 1332458-85-1

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid

Cat. No.: B3177133
CAS No.: 1332458-85-1
M. Wt: 223.8 g/mol
InChI Key: NZUIHJKGYPCTHI-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid is a compound that features a benzo[c][1,2,5]thiadiazole core with boronic acid groups at the 4 and 7 positions.

Mechanism of Action

Target of Action

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid, also known as 2,1,3-Benzothiadiazole-4,7-diylbisboranic acid, is a compound that primarily targets electron donor-acceptor (D-A) systems . These systems are crucial in a variety of applications, including photovoltaics and fluorescent sensors .

Mode of Action

The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole (BTZ) group .

Biochemical Pathways

The compound affects the photophysical and optoelectronic properties of the D-A systems . By varying the donor groups while keeping the BTZ acceptor group the same, the compound can systematically modify these properties .

Pharmacokinetics

It’s worth noting that the compound’soptoelectronic and photophysical properties can be systematically modified, which could potentially influence its absorption, distribution, metabolism, and excretion .

Result of Action

The compound’s action results in the modification of the optoelectronic and photophysical properties of the D-A systems . This can enhance their performance in applications such as photovoltaics and fluorescent sensors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community for performing environmentally sustainable chemistry . The compound’s potential as a visible-light organophotocatalyst is currently under research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a dibromo derivative of benzo[c][1,2,5]thiadiazole and a boronic acid or boronate ester under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid is unique due to the presence of boronic acid groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials .

Properties

IUPAC Name

(4-borono-2,1,3-benzothiadiazol-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6B2N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2,11-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUIHJKGYPCTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=NSN=C12)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6B2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
Reactant of Route 2
Reactant of Route 2
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
Reactant of Route 3
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
Reactant of Route 4
Reactant of Route 4
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
Reactant of Route 5
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
Reactant of Route 6
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid

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